molecular formula C13H16ClNO B3114088 N-Methyl-2-(1-naphthyloxy)-1-ethanamine hydrochloride CAS No. 199453-86-6

N-Methyl-2-(1-naphthyloxy)-1-ethanamine hydrochloride

Cat. No.: B3114088
CAS No.: 199453-86-6
M. Wt: 237.72 g/mol
InChI Key: UPZFJZISFGCCRU-UHFFFAOYSA-N
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Description

N-Methyl-2-(1-naphthyloxy)-1-ethanamine hydrochloride: is a chemical compound known for its unique structure, which includes a naphthalene ring bonded to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-(1-naphthyloxy)-1-ethanamine hydrochloride typically involves the reaction of 1-naphthol with N-methyl-2-chloroethanamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 1-naphthol attacks the carbon atom bonded to the chlorine in N-methyl-2-chloroethanamine, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The reaction is typically carried out in a solvent like ethanol or methanol to facilitate the mixing of reactants and improve yield.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-2-(1-naphthyloxy)-1-ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed:

    Oxidation: Naphthoquinones

    Reduction: Amine derivatives

    Substitution: Nitro or sulfonated naphthalene derivatives

Scientific Research Applications

N-Methyl-2-(1-naphthyloxy)-1-ethanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development for neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-2-(1-naphthyloxy)-1-ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-Benzyl-N-methyl-2-(1-naphthyloxy)ethanamine
  • N-Methyl-2-(1-naphthyloxy)ethanaminium

Comparison: N-Methyl-2-(1-naphthyloxy)-1-ethanamine hydrochloride is unique due to its specific structure, which includes a naphthalene ring and an ethanamine group. This structure imparts distinct chemical and biological properties compared to similar compounds. For example, N-Benzyl-N-methyl-2-(1-naphthyloxy)ethanamine has a benzyl group instead of a methyl group, which can affect its reactivity and interaction with biological targets.

Properties

IUPAC Name

N-methyl-2-naphthalen-1-yloxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO.ClH/c1-14-9-10-15-13-8-4-6-11-5-2-3-7-12(11)13;/h2-8,14H,9-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZFJZISFGCCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC2=CC=CC=C21.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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